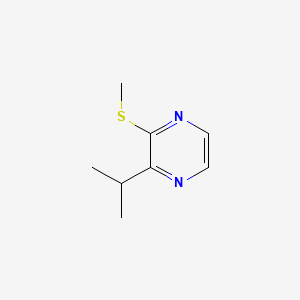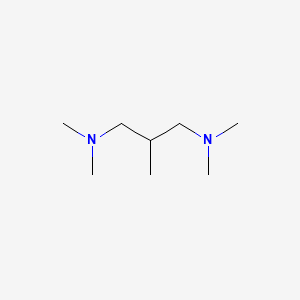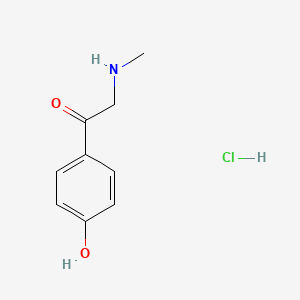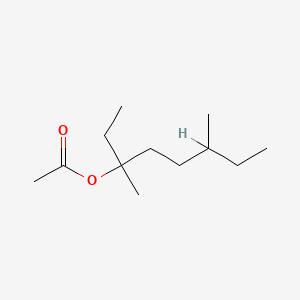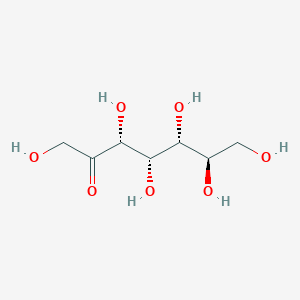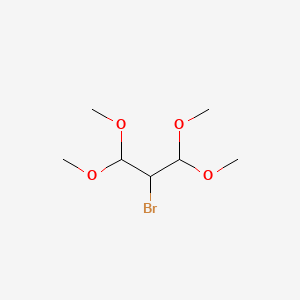
2-Propanol, 1-methoxy-3-(2-methylphenoxy)-
Übersicht
Beschreibung
“2-Propanol, 1-methoxy-3-(2-methylphenoxy)-”, also known as Propylene glycol methyl ether (PGME), is an organic solvent with a wide variety of industrial and commercial uses . It is used as a carrier/solvent in printing/writing inks and paints/coatings . It also finds use as an industrial and commercial paint stripper . It is used as an antifreeze in diesel engines .
Synthesis Analysis
PGME can be synthesized by reacting propylene oxide with methanol in the presence of ZnMgAl (zinc-magnesium-aluminium) catalysts .Molecular Structure Analysis
The molecular formula of “2-Propanol, 1-methoxy-3-(2-methylphenoxy)-” is C4H10O2 . The molecular weight is 90.1210 .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Propanol, 1-methoxy-3-(2-methylphenoxy)-” include a boiling point of 120 °C , a melting point of -97 °C , and a density of 0.92 g/cm3 at 20 °C . It is miscible in water .Wissenschaftliche Forschungsanwendungen
Synthesis of Protein Kinase C Inhibitors
1-Methoxy-3-(2-methylphenoxy)propan-2-ol: is utilized as a reagent in the synthesis of 2-amino-3-carboxy-4-phenylthiophenes . These compounds act as inhibitors for protein kinase C, an enzyme that plays a vital role in the regulation of cell growth and differentiation. By inhibiting this enzyme, researchers can study the pathways involved in cancer progression and potentially develop new therapeutic strategies.
Production of Herbicides
This chemical serves as a key reagent in the production of metolachlor , an organic compound used as a selective pre-emergent herbicide. It controls grasses and some broadleaf weeds in corn and other crops. The role of 1-methoxy-3-(2-methylphenoxy)propan-2-ol in this synthesis is crucial for the development of effective agricultural chemicals.
Biological Indicator
Due to its specific chemical properties, 1-methoxy-3-(2-methylphenoxy)propan-2-ol acts as a good biological indicator . It can be used to monitor sterilization processes, especially in the pharmaceutical industry, ensuring that the conditions necessary for sterilization have been met.
Solvent Applications
In scientific research, solvents are essential for dissolving, extracting, and suspending substances1-methoxy-3-(2-methylphenoxy)propan-2-ol is used as a solvent due to its ability to dissolve a variety of substances, which is particularly useful in chemical synthesis and purification processes .
Antifreeze Formulations
The compound is also employed as an antifreeze agent . Its chemical structure allows it to lower the freezing point of aqueous solutions, making it valuable in the formulation of antifreeze products for vehicles and other machinery that operate in cold environments.
Spectroscopic Analysis
1-Methoxy-3-(2-methylphenoxy)propan-2-ol: is analyzed using spectroscopic methods to understand its structure and properties. The infrared spectrum of this compound provides insights into its molecular vibrations and is useful in identifying functional groups and characterizing chemical bonds .
Thermochemical Data
Researchers use 1-methoxy-3-(2-methylphenoxy)propan-2-ol to gather thermochemical data, which is essential for understanding the compound’s behavior under various temperatures and pressures. This information is critical for its application in processes that involve heat transfer .
Safety and Hazards
Eigenschaften
IUPAC Name |
1-methoxy-3-(2-methylphenoxy)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3/c1-9-5-3-4-6-11(9)14-8-10(12)7-13-2/h3-6,10,12H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZOHFHCGWVFALL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(COC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30341357 | |
| Record name | 2-Propanol, 1-methoxy-3-(2-methylphenoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30341357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propanol, 1-methoxy-3-(2-methylphenoxy)- | |
CAS RN |
39144-34-8 | |
| Record name | 2-Propanol, 1-methoxy-3-(2-methylphenoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30341357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




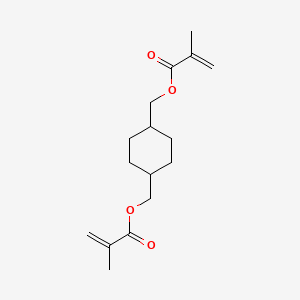
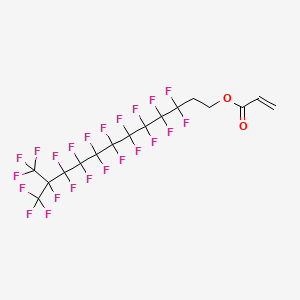
![6-Bromo-4-methyl-1-phenyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B1606204.png)

